molecular formula C14H14N4S B14878766 (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole

(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole

Cat. No.: B14878766
M. Wt: 270.35 g/mol
InChI Key: SAULTCZVRXKBCI-PXNMLYILSA-N
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Description

(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an indole moiety linked to a thiazole ring through a hydrazone linkage. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of 1H-indole-3-carbaldehyde with 2-hydrazinyl-4,5-dimethylthiazole. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituents involved.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted indole or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazole ring could participate in various biochemical processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: The (E)-isomer of the compound, differing in the geometric configuration around the hydrazone double bond.

    2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: Without the (Z)- or (E)-configuration specified, this compound represents a mixture of isomers.

    2-(2-((1H-indol-3-yl)methylene)hydrazinyl)thiazole: A similar compound lacking the dimethyl groups on the thiazole ring.

Uniqueness

(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H14N4S/c1-9-10(2)19-14(17-9)18-16-8-11-7-15-13-6-4-3-5-12(11)13/h3-8,15H,1-2H3,(H,17,18)/b16-8-

InChI Key

SAULTCZVRXKBCI-PXNMLYILSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CNC3=CC=CC=C32)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CNC3=CC=CC=C32)C

Origin of Product

United States

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